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Compound of Interest

Compound Name: SYBR Green II (Ionic form)

Cat. No.: B12380428 Get Quote

Technical Support Center: SYBR® Green II Stain
This guide provides researchers, scientists, and drug development professionals with essential

information for preventing the degradation of SYBR® Green II nucleic acid gel stain during

storage and use. By following these recommendations, you can ensure optimal performance

and achieve sensitive, reproducible results in your experiments.

Frequently Asked Questions (FAQs)
Q1: What is SYBR® Green II and what are its primary applications?

A1: SYBR® Green II is a highly sensitive fluorescent dye used for detecting RNA and single-

stranded DNA (ssDNA) in electrophoretic gels.[1] Its high quantum yield and strong binding

affinity make it significantly more sensitive than traditional stains like ethidium bromide, allowing

for the detection of as little as 100 pg of RNA per band.[2][3] It is particularly useful for

applications requiring sensitive detection, such as single-strand conformation polymorphism

(SSCP) analysis and visualizing RNA in denaturing or non-denaturing gels.[4][5]

Q2: How should I properly store the concentrated SYBR® Green II stock solution?

A2: Proper storage is critical to maintain the stability of the SYBR® Green II stock solution. The

concentrated dye, typically supplied in DMSO, should be stored frozen at -20°C, protected from

light, and kept in a desiccator.[2][6] When stored correctly, the stock solution is stable for six
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months to a year.[2][7] For convenience and to minimize freeze-thaw cycles, it is highly

recommended to aliquot the stock solution into smaller, single-use volumes.[7][8]

Q3: What are the key factors that cause SYBR® Green II to degrade?

A3: The primary factors leading to the degradation of SYBR® Green II are:

Light Exposure: The dye is susceptible to photobleaching. Both stock and working solutions

should be protected from light at all times by using amber tubes or wrapping containers in

aluminum foil.[2][7][9]

Incorrect pH: The staining efficiency of SYBR® Green II is pH-sensitive. Optimal

performance is achieved within a pH range of 7.5 to 8.0.[2][4][8] Staining solutions with a pH

outside this range are less stable and show reduced efficacy.[7][8][10]

Improper Temperature: While stock solutions must be frozen, diluted working solutions

should not be subjected to boiling or near-boiling temperatures, as this can destroy the dye.

[8]

Suboptimal Solvents: Working solutions prepared in buffers like TBE or TAE are more stable

than those prepared in water.[8][10] Staining solutions made in water should be used within

24 hours.[7][10]

Q4: How can I prepare and store a stable working staining solution?

A4: To prepare a working solution, dilute the concentrated stock 1:5,000 to 1:10,000 in a

suitable buffer (e.g., TBE, pH 8.0).[2][4] Always use fresh electrophoresis buffer for dilutions.[4]

[8] Store the working solution in a dark, airtight polypropylene container at 4°C; it can remain

stable for several weeks under these conditions.[4][7][8] If stored at room temperature, it

should be used within three to four days.[4][7] Avoid storing aqueous solutions in glass

containers, as the dye may adsorb to the surface.[7]

Q5: What are the visible signs of SYBR® Green II degradation in an experiment?

A5: Degraded SYBR® Green II will lead to suboptimal experimental results. The most common

signs include:
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Weak or No Signal: The most obvious sign is a significant decrease in fluorescence intensity,

making it difficult to visualize nucleic acid bands.

High Background Fluorescence: An increase in background noise can obscure faint bands

and reduce the signal-to-noise ratio.[3]

Inconsistent Staining: Variability in staining results between different gels or experiments can

indicate dye instability.

Troubleshooting Guide
This section addresses specific issues that may arise from dye degradation.

Problem: Weak or absent fluorescent signal for nucleic acid bands.

Potential Cause Troubleshooting Step

Degraded Dye

Prepare a fresh working solution from a properly

stored, aliquoted stock. If the problem persists,

open a new vial of concentrated dye.

Incorrect pH of Staining Solution

Verify that the pH of your staining buffer is

between 7.5 and 8.0 at the temperature used for

staining.[2][8][10] Tris-based buffers are

temperature-sensitive; a buffer at pH 8.0 at

room temperature will have a higher pH at 4°C.

[8]

Incomplete Thawing of Stock

Ensure the DMSO stock solution is brought

completely to room temperature and vortexed

gently before dilution to ensure homogeneity.[2]

[8]

Suboptimal Excitation/Emission Settings

Use an appropriate light source. Maximum

excitation occurs at 497 nm, with a secondary

peak at 254 nm.[2][4] The fluorescence

emission is centered at 520 nm.[2][4] For best

sensitivity, 254 nm epi-illumination is often

recommended.[2]
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Problem: High background fluorescence on the gel.

Potential Cause Troubleshooting Step

Contaminated Buffer

Use freshly prepared electrophoresis and

staining buffers. Old or reused buffer can

contribute to high background.[8]

Excess Dye Concentration

While destaining is not typically required[2][7], if

background is high, ensure you are using the

recommended dilution (1:10,000).[2][8]

Dirty Transilluminator Surface

Clean the surface of the transilluminator with

deionized water to remove residual fluorescent

dyes that can cause background fluorescence.

[10]

Problem: Inconsistent results between different experiments.

Potential Cause Troubleshooting Step

Repeated Freeze-Thaw Cycles

Avoid repeated freezing and thawing of the main

stock solution by preparing smaller aliquots.[7]

[8] While the dye is stable to some cycling,

minimizing it is best practice.[8]

Light Exposure During Use

Protect the staining container from light by

covering it with aluminum foil or placing it in a

dark area during the staining process.[2][7]

Variable Staining Time

Standardize the staining time for your gels.

Typical staining times range from 10 to 40

minutes, depending on gel thickness and

composition.[4][7]

Visual Guides and Protocols
Factors Leading to SYBR® Green II Degradation
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Factors Causing SYBR® Green II Degradation

SYBR® Green II
Degradation

Light Exposure
(Photobleaching)

Improper Temperature
(e.g., Excessive Heat)

Incorrect pH
(<7.5 or >8.0)

Suboptimal Solvent
(e.g., Water vs. Buffer)

Improper Storage
(e.g., No Desiccator, No Aliquoting)

Click to download full resolution via product page

Caption: Key environmental and handling factors that contribute to the chemical degradation of

SYBR® Green II dye.

Troubleshooting Workflow for Poor Staining
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Start: Poor Staining Result
(Weak Signal / High Background)
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solution fresh?
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Yes Action: Prepare fresh
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Caption: A step-by-step workflow for diagnosing and resolving suboptimal SYBR® Green II

staining results.

Experimental Protocol: Quality Control of SYBR®
Green II Working Solution
This protocol allows for a quick and effective assessment of a new or stored working solution of

SYBR® Green II.

Objective: To verify the staining efficacy of a SYBR® Green II working solution using a known

RNA or ssDNA standard.

Materials:

SYBR® Green II working solution (1:10,000 dilution in 1X TBE, pH 8.0).

RNA or ssDNA ladder/standard of known concentration.

Agarose or polyacrylamide gel.

1X TBE electrophoresis buffer.

Staining container.

UV transilluminator (254 nm or 300 nm) and gel documentation system.

Procedure:

Prepare the Gel: Cast a standard agarose or polyacrylamide gel suitable for your nucleic

acid ladder.

Load the Sample: Load a dilution series of the RNA/ssDNA ladder (e.g., 10 ng, 5 ng, 2 ng, 1

ng, 0.5 ng) into adjacent wells.

Electrophoresis: Run the gel according to standard procedures to separate the bands.

Stain the Gel:
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Place the gel in a staining container and add enough SYBR® Green II working solution to

completely submerge it.[2]

Protect the container from light by covering it with aluminum foil.[2][7]

Agitate gently on a shaker for 20-40 minutes at room temperature.[4][7]

Visualize:

Carefully remove the gel from the staining solution. No destaining is required.[2][7]

Place the gel on a UV transilluminator. Use 254 nm epi-illumination for the highest

sensitivity.[2]

Capture the image using a gel documentation system.

Analysis:

Evaluate the sensitivity of the stain by determining the lowest amount of nucleic acid that

can be clearly detected.

A high-quality working solution should allow for the detection of bands in the low

nanogram to high picogram range.[2]

Compare the results to previous experiments or a freshly prepared solution to identify any

drop in performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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